zinc;1-bromo-3-fluorobenzene-4-ide;iodide
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Overview
Description
Zinc;1-bromo-3-fluorobenzene-4-ide;iodide is a chemical compound that combines zinc with 1-bromo-3-fluorobenzene and iodide. This compound is of interest in various fields of chemistry due to its unique properties and reactivity. It is often used as an intermediate in organic synthesis and has applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1-bromo-3-fluorobenzene-4-ide;iodide typically involves the reaction of 1-bromo-3-fluorobenzene with zinc in the presence of iodide. One common method is the formation of a Grignard reagent, where 1-bromo-3-fluorobenzene reacts with magnesium to form 1-bromo-3-fluorophenylmagnesium bromide. This intermediate is then treated with zinc iodide to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Zinc;1-bromo-3-fluorobenzene-4-ide;iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide or alkoxide ions are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Zinc;1-bromo-3-fluorobenzene-4-ide;iodide has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism by which zinc;1-bromo-3-fluorobenzene-4-ide;iodide exerts its effects depends on the specific reaction it is involved in. In Suzuki-Miyaura coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst . The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the zinc and iodide components.
4-Bromo-3-fluorophenylzinc iodide: A closely related compound with similar reactivity and applications.
Uniqueness
Zinc;1-bromo-3-fluorobenzene-4-ide;iodide is unique due to the presence of both zinc and iodide, which can enhance its reactivity and versatility in organic synthesis. The combination of these elements allows for specific reactions that may not be possible with other similar compounds.
Properties
Molecular Formula |
C6H3BrFIZn |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
zinc;1-bromo-3-fluorobenzene-4-ide;iodide |
InChI |
InChI=1S/C6H3BrF.HI.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChI Key |
GNZHZNSHJWDVSO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=[C-]1)F)Br.[Zn+2].[I-] |
Origin of Product |
United States |
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